1-Ethyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium bromide is an ionic liquid belonging to the imidazolium family. Ionic liquids are salts in the liquid state, typically composed of an organic cation and an inorganic anion. This compound is notable for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it a valuable substance in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-ethylimidazole with 1-bromooctane under reflux conditions. The reaction proceeds as follows: [ \text{1-ethylimidazole} + \text{1-bromooctane} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazolium cation to imidazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the alkyl chains, leading to the formation of various substituted imidazolium salts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base such as potassium carbonate.
Major Products: The major products formed from these reactions include imidazole N-oxides, imidazoline derivatives, and substituted imidazolium salts.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility.
Biology: Employed in the extraction and stabilization of biomolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to dissolve a wide range of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, and in processes like electroplating and battery manufacturing.
Wirkmechanismus
The mechanism by which 1-ethyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium bromide exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, such as enzymes and cell membranes, altering their structure and function. The bromide anion can participate in nucleophilic reactions, further contributing to the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
- 1-Ethyl-3-methylimidazolium bromide
- 1-Butyl-3-methylimidazolium bromide
- 1-Hexyl-3-methylimidazolium bromide
Comparison: 1-Ethyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium bromide is unique due to its longer alkyl chain, which imparts higher hydrophobicity and lower melting point compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring non-polar solvents and high thermal stability.
Eigenschaften
CAS-Nummer |
61546-02-9 |
---|---|
Molekularformel |
C13H27BrN2 |
Molekulargewicht |
291.27 g/mol |
IUPAC-Name |
1-ethyl-3-octyl-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C13H26N2.BrH/c1-3-5-6-7-8-9-10-15-12-11-14(4-2)13-15;/h11-12H,3-10,13H2,1-2H3;1H |
InChI-Schlüssel |
BHKGNHGJXZPYNK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN1C[NH+](C=C1)CC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.